molecular formula C12H13BrF2N2O2 B572258 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline CAS No. 1365272-99-6

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Cat. No.: B572258
CAS No.: 1365272-99-6
M. Wt: 335.149
InChI Key: IOWVSUZCYPHGOP-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a multifunctional halogenated aniline derivative designed for advanced chemical synthesis and research applications. Its molecular structure, incorporating bromo, fluoro, and nitro substituents on an aniline ring, along with a cyclohexyl group, makes it a versatile and valuable intermediate for constructing more complex molecules. This compound is primarily utilized as a key building block in medicinal chemistry and drug discovery research. The presence of distinct halogen atoms and a nitro group offers multiple sites for selective chemical transformations, such as metal-catalyzed cross-couplings and nucleophilic substitutions. These reactions are fundamental in the exploration and development of new pharmaceutical candidates, particularly for creating compound libraries. Researchers also employ this chemical in material science for the synthesis of specialized polymers and organic electronic materials. The combination of halogens can influence the electronic properties and stability of resulting compounds, making it a candidate for developing novel materials with specific characteristics. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption. It is essential for qualified laboratory personnel handling this material to refer to the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2N2O2/c13-8-6-9(17(18)19)12(11(15)10(8)14)16-7-4-2-1-3-5-7/h6-7,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWVSUZCYPHGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C(=C(C=C2[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742931
Record name 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-99-6
Record name Benzenamine, 4-bromo-N-cyclohexyl-2,3-difluoro-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 4-Bromo-2,3-difluoro-6-nitroaniline

The precursor 2,3-difluoro-6-nitroaniline (CAS 211693-73-1) is brominated at the 4-position using bromine (Br₂) in dichloromethane with trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds at 40°C for 16 hours, yielding 4-bromo-2,3-difluoro-6-nitroaniline. The bromination is regioselective due to the electron-withdrawing nitro group directing electrophilic attack to the para position relative to the amine.

Cyclohexylamine Substitution

The brominated intermediate reacts with cyclohexylamine in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (90–120°C). Copper powder and potassium phosphate (K₃PO₄) are often employed to facilitate the NAS, achieving yields up to 76%. The reaction mechanism involves deprotonation of cyclohexylamine by the base, forming a nucleophilic amide ion that displaces the bromine atom.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers an alternative route, particularly for introducing the cyclohexyl group via Buchwald-Hartwig amination.

Buchwald-Hartwig Amination

A Schlenk tube charged with 4-bromo-2,3-difluoro-6-nitroaniline, cyclohexylamine, and Pd(dppf)Cl₂ (1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) in toluene undergoes heating at 160°C under inert conditions. This method leverages palladium’s ability to facilitate C–N bond formation, yielding the target compound with 97% efficiency in optimized setups. Key advantages include tolerance to electron-withdrawing groups and compatibility with aromatic amines.

Sequential Functionalization of Aniline Derivatives

A multi-step approach involves sequential nitration, bromination, fluorination, and amination.

Nitration and Bromination

Starting with 2,3-difluoroaniline, nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at the 6-position. Subsequent bromination using N-bromosuccinimide (NBS) in acetic acid selectively substitutes the 4-position, guided by the nitro group’s meta-directing effects.

Reductive Amination Pathways

Reductive amination offers a route to install the cyclohexyl group while reducing nitro intermediates.

Nitro Reduction and Cyclohexylation

4-Bromo-2,3-difluoro-6-nitroaniline is reduced to the corresponding aniline using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. The resulting amine reacts with cyclohexanone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the N-cyclohexyl derivative. This method, however, risks over-reduction of the nitro group and requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
NASCu, K₃PO₄, Cyclohexylamine90°C, DMSO, 16h76%Cost-effective, simple setupModerate yields, side reactions
Buchwald-HartwigPd(dppf)Cl₂, Toluene160°C, N₂, 24h97%High efficiency, regioselectiveExpensive catalysts, inert atmosphere
Sequential FunctionalizationNBS, Selectfluor®, K₂CO₃Multi-step, 80°C60–70%Modular, controlled substitutionsLengthy, low overall yield
Reductive AminationPd/C, NaBH(OAc)₃H₂, RT65%Mild conditions, avoids harsh reagentsRisk of over-reduction

Mechanistic and Practical Considerations

Regioselectivity in Electrophilic Substitutions

The nitro group’s strong meta-directing effect ensures bromination occurs para to the amine in 2,3-difluoro-6-nitroaniline. Fluorine’s ortho/para-directing nature further stabilizes intermediates through resonance, enhancing reaction specificity.

Solvent and Catalyst Optimization

Polar aprotic solvents like DMSO enhance nucleophilicity in NAS, while toluene’s high boiling point suits Pd-catalyzed couplings. Catalytic systems involving Cu or Pd require rigorous exclusion of moisture and oxygen to prevent deactivation.

Purification Challenges

Column chromatography with silica gel (petroleum ether/ethyl acetate) effectively isolates the target compound, though bulb-to-bulb distillation is employed for volatile intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which can influence its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the benzene ring or the amine group. Key comparisons include:

Compound Name CAS Number Substituents Key Differences
4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline 1365271-69-7 Isopropyl amine group Smaller alkyl chain reduces steric hindrance, potentially increasing reactivity
4-Bromo-2,3-difluoro-N-methyl-6-nitroaniline 1381944-44-0 Methyl amine group Lower molecular weight and enhanced solubility in polar solvents
N-Ethyl-2,3-difluoro-6-nitroaniline 1248209-18-8 Ethyl amine group, no bromine Absence of bromine reduces halogen-mediated interactions in cross-coupling reactions
2,3-Difluoro-6-nitroaniline 626238-73-1 No bromine or cyclohexyl group Simpler structure with fewer substituents; lower molecular weight (174.11 g/mol)

Physical and Chemical Properties

  • Molecular Weight: The target compound’s molecular weight is higher (~338.2 g/mol) compared to non-brominated analogs (e.g., 174.11 g/mol for 2,3-difluoro-6-nitroaniline) due to bromine and cyclohexyl groups .
  • Solubility : The cyclohexyl group enhances lipophilicity, reducing water solubility compared to methyl or ethyl derivatives .
  • Stability : Nitro groups and fluorine substituents confer thermal stability, but bromine may increase sensitivity to light .

Research and Application Insights

  • Pharmaceutical Relevance : Brominated nitroanilines are intermediates in kinase inhibitor synthesis (e.g., derivatives in ), where the bromine atom facilitates Suzuki-Miyaura cross-coupling .
  • Agrochemical Potential: Fluorinated nitroanilines are precursors to herbicides; the cyclohexyl group in the target compound may improve membrane permeability in plant systems .
  • Discontinued Analogs : Some analogs, like N-Cyclohexyl-2,3-difluoro-6-nitroaniline (CAS 2120-18-5), are discontinued, highlighting the niche utility of brominated variants .

Biological Activity

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is an organic compound with a unique chemical structure characterized by the presence of a bromine atom, two fluorine atoms, a nitro group, and a cyclohexyl group attached to an aniline backbone. This combination of substituents suggests potential applications in medicinal chemistry, particularly concerning its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is C₁₂H₁₃BrF₂N₂O₂ with a molar mass of approximately 335.14 g/mol. The presence of electron-withdrawing groups (nitro and fluorine) alongside an electron-donating group (cyclohexyl) may enhance its reactivity and interactions with biological molecules.

The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, potentially influencing its biological effects. The compound's ability to inhibit specific pathways or modulate enzyme activities makes it a candidate for further investigation in therapeutic contexts.

Anticancer Properties

The compound's unique structure suggests potential anticancer properties. Similar compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives containing nitro groups have shown promise as selective MEK kinase inhibitors, which are relevant in treating proliferative diseases such as cancer .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study examined the effects of nitroaniline derivatives on cancer cell lines. Results indicated that certain nitro-substituted anilines could reverse the transformed phenotype of cells and inhibit their growth in an anchorage-independent manner. This highlights the potential of this compound in cancer therapeutics .
  • Antimicrobial Testing :
    Although direct studies on this specific compound are sparse, related nitroaromatic compounds have been tested against various bacterial strains. These studies generally report significant inhibition zones indicating effective antimicrobial activity, suggesting that this compound may share similar properties.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
This compoundNitro group, bromine and fluorine substituentsPotential antimicrobial and anticancer effects
4-Bromo-2,2-difluoro-1,3-benzodioxoleSimilar halogen substitutionsInvestigated for similar biological activities
4-Bromo-N-(phenyl)benzamideSimple aromatic substitutionKnown for anti-inflammatory properties

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, and how do substituents influence reaction efficiency?

  • Methodological Answer : A plausible route involves sequential functionalization of an aniline precursor. For example:

Bromination/Nitration : Introduce bromine and nitro groups early due to their strong directing effects. Evidence from bromo-nitroaniline analogs (e.g., 2-Bromo-5-nitroaniline in ) suggests nitration at the para position relative to bromine is feasible under mixed acid conditions.

Fluorination : Electrophilic fluorination using reagents like Selectfluor® could target the 2,3-positions, leveraging steric hindrance from the cyclohexyl group for regiocontrol .

Cyclohexylamine Introduction : Use nucleophilic aromatic substitution (SNAr) with cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF), as seen in similar N-alkylation reactions for bromoanilines .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions. The electron-withdrawing nitro and bromo groups may slow down amination steps, requiring elevated temperatures (80–100°C) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known bromo-nitroaniline standards (e.g., 4-Bromo-2-nitroaniline in ). A purity threshold of >95% is typical for research-grade compounds .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in deuterated DMSO to resolve aromatic protons (δ 6.5–8.5 ppm) and cyclohexyl signals (δ 1.0–2.5 ppm). Fluorine substituents may cause splitting patterns due to ¹⁹F coupling .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~385–390 Da) and isotopic patterns from bromine .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer :
  • Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and hydrolysis. The nitro group is sensitive to reducing agents, while the bromine may undergo displacement in humid environments. Analogous bromo-dinitroanilines () require similar precautions to avoid decomposition .

Advanced Research Questions

Q. How do the electronic effects of substituents (Br, F, NO₂, cyclohexyl) influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Electrophilic Substitution : The nitro group strongly deactivates the ring, directing incoming electrophiles to meta positions. Bromine and fluorine (ortho/para directors) compete, but fluorine’s inductive effect may dominate, favoring substitution at the 5-position (relative to nitro). Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can predict charge distribution and reactive sites .
  • Experimental Validation : Perform iodination (e.g., I₂/HIO₃) or sulfonation and analyze regiochemistry via NMR/X-ray crystallography. Compare results with simpler analogs like 4-Bromo-2-fluoroaniline () to isolate substituent effects .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Purity Reassessment : Reproduce synthesis and purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water). Compare melting points with rigorously purified standards (e.g., >97% purity thresholds in ).
  • Spectroscopic Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For fluorinated analogs (), ¹⁹F NMR (δ –110 to –160 ppm) can clarify substitution patterns .

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under N₂ to identify decomposition onset (expected >200°C for nitroaromatics).
  • Radical Trapping : shows aryl radical formation from bromo-fluoroanilines using pentyl nitrite. Apply similar methods with TEMPO or DMPO to trap intermediates, followed by EPR spectroscopy to confirm radical pathways .

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Methodological Answer :
  • Reaction Pathway Simulation : Use software like Schrödinger’s Jaguar to model SNAr kinetics for cyclohexylamine substitution. Adjust solvent polarity (e.g., DMF vs. THF) in simulations to predict rate enhancements.
  • Solvent Effects : COSMO-RS calculations can optimize solvent choice by comparing solvation energies of intermediates. For example, polar aprotic solvents stabilize transition states in nitration reactions .

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